L-Selenomethionine-(methyl-13C)

描述

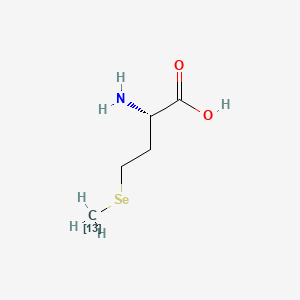

L-Selenomethionine-(methyl-13C) is a selenium-containing amino acid where the methyl group is labeled with carbon-13. This compound is a derivative of selenomethionine, which is a naturally occurring amino acid found in various plants and grains. Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense and thyroid hormone metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of L-Selenomethionine-(methyl-13C) typically involves the following steps:

Reaction of L-methionine with iodomethane: This reaction occurs in water to form an intermediate compound.

Reaction with selenium sodium methoxide: The intermediate is then reacted with selenium sodium methoxide in an alcohol solvent. After the reaction is complete, the mixture is quenched with glacial acetic acid, and the pH is adjusted to 5-6. .

Industrial Production Methods

Industrial production methods for L-Selenomethionine-(methyl-13C) are designed to be cost-effective and environmentally friendly. The raw materials and reagents used are commercially available, and the process avoids the generation of malodorous and toxic byproducts, making it favorable for labor protection and environmental sustainability .

化学反应分析

Types of Reactions

L-Selenomethionine-(methyl-13C) undergoes various chemical reactions, including:

Oxidation: This compound can be readily oxidized, which is a common reaction for selenium-containing compounds.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents used in reactions with L-Selenomethionine-(methyl-13C) include hydrogen peroxide and other peroxides.

Substitution conditions: Substitution reactions often occur under mild conditions, given the chemical similarity between selenium and sulfur.

Major Products

The major products formed from these reactions include various selenium-containing compounds, which can be further utilized in biochemical and industrial applications .

科学研究应用

L-Selenomethionine-(methyl-13C) has a wide range of scientific research applications:

作用机制

L-Selenomethionine-(methyl-13C) exerts its effects primarily through its incorporation into proteins as selenoproteins. These selenoproteins function as antioxidants, protecting cells from damage caused by reactive oxygen species. The compound also plays a role in the formation and recycling of glutathione, another important antioxidant . The molecular targets and pathways involved include the depletion of reactive oxygen species and the enhancement of antioxidant defense mechanisms .

相似化合物的比较

Similar Compounds

Selenocysteine: Another selenium-containing amino acid that is incorporated into specific proteins as directed by the genetic code.

Se-methylselenocysteine: A major form of selenium found in certain plants, which is not incorporated into proteins but has significant biological activity.

Uniqueness

L-Selenomethionine-(methyl-13C) is unique due to its incorporation into proteins in place of methionine, which aids in the structural elucidation of proteins by X-ray crystallography. The carbon-13 labeling also makes it a valuable tool in metabolic studies and tracer experiments .

生物活性

L-Selenomethionine-(methyl-13C) is a selenium-containing amino acid derivative of selenomethionine, characterized by the incorporation of a methyl group labeled with carbon-13. This compound plays a significant role in various biological processes, particularly in antioxidant defense and selenium metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Selenomethionine-(methyl-13C)

L-Selenomethionine is naturally found in various plants and grains, serving as an essential trace element in human nutrition. Its methylated form, L-Selenomethionine-(methyl-13C), is particularly useful in metabolic studies due to the carbon-13 labeling, allowing researchers to trace its incorporation into biological systems.

Key Properties

- Chemical Formula : C₅H₈N₂O₂Se

- Molecular Weight : 196.19 g/mol

- CAS Number : 1217470-45-5

L-Selenomethionine-(methyl-13C) exerts its biological effects primarily through its incorporation into selenoproteins. These proteins are crucial for:

- Antioxidant Defense : Selenoproteins such as glutathione peroxidase (GPx) utilize selenium to reduce oxidative stress by neutralizing reactive oxygen species (ROS) .

- Thyroid Hormone Metabolism : Selenium is vital for the conversion of thyroxine (T4) to triiodothyronine (T3), which regulates metabolism .

Antioxidant Effects

Research indicates that L-Selenomethionine-(methyl-13C) enhances the expression of glutathione peroxidase, leading to improved antioxidant capacity in cells. This activity helps protect against oxidative damage and supports cellular health .

Cancer Prevention and Treatment

Several studies have investigated the potential anticancer properties of selenium compounds, including L-Selenomethionine. For instance:

- Cell Line Studies : In vitro studies show that selenomethionine can induce apoptosis in cancer cells by generating ROS and modulating key signaling pathways such as MAPK and AKT .

- Animal Models : In rodent models, dietary selenium supplementation has been linked to reduced tumor incidence, although results can vary based on dosage and form . A study indicated that while selenomethionine did not prevent hormone-induced prostate cancer, it still plays a role in modulating oxidative stress responses .

Study 1: Pharmacokinetics and Toxicity

In a randomized clinical trial involving selenium-replete patients, L-Selenomethionine was compared with methyl selenocysteine (MSC). The study found that while both compounds increased blood selenium levels, L-Selenomethionine had a more pronounced effect on the generation of key selenoproteins without significant toxicity .

| Treatment Group | Dose (mcg) | Plasma Se Cmax (mcg/L) Day 84 |

|---|---|---|

| Placebo | - | 106 ± 18 |

| Methyl Selenocysteine | 800 | 136 ± 12 |

| Selenomethionine | 400 | 252 ± 31 |

Study 2: Antitumor Activity

A study assessed the effects of various selenium compounds on different cancer cell lines. L-Selenomethionine was shown to induce significant ROS production and apoptosis in A549 lung cancer cells, supporting its potential as a chemopreventive agent .

Comparative Analysis with Other Selenium Compounds

L-Selenomethionine is often compared with other selenium compounds like methyl selenocysteine and sodium selenite regarding their biological activities.

| Compound | Mechanism of Action | Antioxidant Activity | Cancer Prevention Potential |

|---|---|---|---|

| L-Selenomethionine | Incorporation into selenoproteins | High | Moderate |

| Methyl Selenocysteine | Directly generates methylselenol | Moderate | High |

| Sodium Selenite | Acts as a direct antioxidant | Low | Variable |

属性

IUPAC Name |

(2S)-2-amino-4-(113C)methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-YWQIHCTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][Se]CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745875 | |

| Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217470-45-5 | |

| Record name | (2S)-2-Amino-4-[(~13~C)methylselanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Selenomethionine-(methyl-13C) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。